The presence of the carboxylic acid ester group (ethyl ester) suggests Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate could be a useful precursor for the synthesis of other 1,3,4-oxadiazole derivatives. By cleaving the ester bond, chemists can introduce various functionalities at that position, leading to diverse 1,3,4-oxadiazole compounds with potential biological or material properties [].
The 1,3,4-oxadiazole ring system is a bioisostere of the carboxylic acid group. Bioisosteres are molecules with similar shapes and sizes but different chemical functionalities. Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate could be used in studies to explore how replacing a carboxylic acid group with a 1,3,4-oxadiazole ring might affect the biological activity of a molecule [].
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom in addition to a carboxylate group. The presence of the bromine atom at the 5-position enhances its reactivity and potential biological activity. The molecular formula for this compound is C5H5BrN2O2, and it is known for its role in various
There is no current information available on the specific mechanism of action of Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate. However, as mentioned earlier, oxadiazoles possess various biological activities. Depending on the specific structure, they can exhibit antibacterial, antifungal, anti-inflammatory, or other properties []. Further research is needed to determine if this specific compound has any biological effects and how it might function.
These reactions are crucial for synthesizing new compounds with enhanced properties.
The biological activity of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate has been studied, revealing its potential as an antimicrobial agent. It exhibits inhibitory effects against certain bacterial strains and may also have antifungal properties. The mechanism of action is believed to involve interference with cellular processes or enzyme activities . Additionally, this compound shows promise in modulating various biochemical pathways.
The synthesis of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate typically involves several steps:
These methods can vary based on desired yields and purity levels.
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate has several applications:
Studies investigating the interactions of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate with biomolecules have shown that it can bind effectively to certain enzymes and receptors. This binding can modulate enzyme activity or influence signaling pathways within cells. Such interactions are critical for understanding its potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | Contains a methyl group instead of bromine | Exhibits different reactivity patterns |
Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | Contains an amino group | Potentially different biological activities |
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | Contains sulfur instead of oxygen | May exhibit distinct chemical properties |
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate stands out due to the presence of bromine and its specific oxadiazole structure which influences its reactivity and biological activity compared to these similar compounds.
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate possesses the molecular formula C₅H₅BrN₂O₃ and exhibits a molecular weight of 221.01 g/mol. The compound's structure features a five-membered oxadiazole ring containing two nitrogen atoms and one oxygen atom, with a bromine substituent at the 5-position and an ethyl carboxylate group at the 2-position. The Simplified Molecular Input Line Entry System representation of this compound is O=C(C1=NN=C(Br)O1)OCC, which clearly delineates the spatial arrangement of atoms within the molecule.
The structural configuration of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate can be analyzed through its International Chemical Identifier notation: InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3, with the corresponding InChIKey being PHHNZUKINCAFBC-UHFFFAOYSA-N. This systematic identification confirms the precise atomic connectivity and stereochemical properties of the compound.
Property | Value |
---|---|
Molecular Formula | C₅H₅BrN₂O₃ |
Molecular Weight | 221.01 g/mol |
Chemical Abstracts Service Number | 916889-45-7 |
MDL Number | MFCD22415767 |
SMILES Notation | O=C(C1=NN=C(Br)O1)OCC |
InChIKey | PHHNZUKINCAFBC-UHFFFAOYSA-N |
The compound demonstrates specific physical properties that are characteristic of halogenated oxadiazole derivatives. According to computational predictions, the density is estimated at 1.7±0.1 g/cm³, with a predicted boiling point of 276.6±23.0 °C at 760 mmHg. The flash point is calculated to be 121.1±22.6 °C, indicating moderate volatility under standard conditions.
The development of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is intrinsically linked to the broader historical progression of 1,3,4-oxadiazole chemistry. The foundation for oxadiazole research was established in the late nineteenth century, with the first successful synthesis of oxadiazole derivatives reported in 1884. However, significant advancement in 1,3,4-oxadiazole chemistry occurred predominantly during the mid-twentieth century, when researchers began to recognize the potential of these heterocyclic compounds in medicinal chemistry applications.
The systematic exploration of 1,3,4-oxadiazole derivatives intensified during the 1940s, when biological activity studies first demonstrated the therapeutic potential of compounds containing this heterocyclic motif. This period marked the beginning of sustained research interest that would eventually lead to the development of numerous oxadiazole-based pharmaceutical agents. The introduction of commercial drugs containing 1,3,4-oxadiazole rings, such as oxolamine as a cough suppressant in the 1960s, validated the medicinal chemistry potential of this scaffold.
Research progress on 1,3,4-oxadiazole derivatives has continued to expand significantly in recent decades, with particular emphasis on synthesis methodology and pharmacological applications. The development of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate represents part of this ongoing evolution, as researchers have increasingly focused on creating functionalized oxadiazole derivatives that can serve as versatile synthetic intermediates.
The emergence of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate in the chemical literature reflects the growing understanding of structure-activity relationships within oxadiazole chemistry. The incorporation of both bromine and ethyl carboxylate functionalities provides multiple sites for further chemical modification, making this compound particularly valuable for synthetic chemists working in pharmaceutical research and development.
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate belongs to the family of five-membered heterocyclic compounds known as oxadiazoles, which are characterized by the presence of one oxygen atom and two nitrogen atoms within their ring structure. Oxadiazoles exist in four distinct regioisomeric forms, differentiated by the relative positions of the heteroatoms within the five-membered ring.
The four oxadiazole isomers are systematically classified as 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. Among these isomers, 1,3,4-oxadiazole and 1,2,4-oxadiazole have received the most extensive research attention due to their favorable physical, chemical, and pharmacokinetic properties.
The 1,3,4-oxadiazole scaffold is conceptually derived from furan through the substitution of two methylene groups with pyridine-type nitrogen atoms. This structural modification results in a five-membered aromatic heterocycle that exhibits enhanced stability and unique electronic properties compared to its parent furan structure. The presence of nitrogen atoms with lone pairs of electrons creates opportunities for hydrogen bonding interactions with biological macromolecules, contributing to the pharmacological activity of compounds containing this motif.
Oxadiazole Isomer | Nitrogen Positions | Research Interest Level | Biological Activity |
---|---|---|---|
1,2,3-oxadiazole | Positions 1,2,3 | Limited | Moderate |
1,2,4-oxadiazole | Positions 1,2,4 | High | Extensive |
1,2,5-oxadiazole | Positions 1,2,5 | Moderate | Specialized |
1,3,4-oxadiazole | Positions 1,3,4 | Highest | Comprehensive |
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate specifically belongs to the 1,3,4-oxadiazole subclass, which has demonstrated the most versatile pharmacological properties among the oxadiazole isomers. The 1,3,4-oxadiazole ring system exhibits favorable metabolic stability and bioavailability characteristics, making it particularly suitable for pharmaceutical applications.
The compound's classification is further refined by its substitution pattern, featuring a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position of the oxadiazole ring. This specific substitution pattern places the compound within the category of halogenated oxadiazole carboxylates, a subgroup that has shown particular promise in synthetic applications due to the reactivity of both the halogen and ester functionalities.
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate holds considerable significance in organic synthesis research as a versatile intermediate for the construction of more complex molecular architectures. The compound's unique combination of functional groups provides multiple reactive sites that can be exploited for various synthetic transformations, making it a valuable building block in pharmaceutical chemistry and materials science applications.
The bromine substituent at the 5-position of the oxadiazole ring serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. This reactivity has been demonstrated in synthetic protocols where the compound undergoes substitution reactions with various nucleophiles, including amines, alcohols, and carbon-centered nucleophiles.
Research has documented the successful utilization of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate in the synthesis of complex pharmaceutical intermediates. For example, synthetic procedures have been developed for its conversion to substituted oxadiazole derivatives through nucleophilic displacement of the bromine atom. These transformations typically proceed under mild conditions using appropriate bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene in tetrahydrofuran solvent systems.
The ethyl carboxylate functionality provides additional synthetic versatility through its susceptibility to hydrolysis, reduction, and amidation reactions. This ester group can be selectively modified to generate carboxylic acids, primary alcohols, or amides, depending on the specific synthetic requirements. The presence of both electrophilic and nucleophilic sites within the same molecule enables the design of sophisticated synthetic strategies for target-oriented synthesis.
Synthetic Transformation | Reaction Type | Typical Conditions | Expected Products |
---|---|---|---|
Nucleophilic Substitution | Bromine Displacement | Base, Polar Solvent | Substituted Oxadiazoles |
Ester Hydrolysis | Carboxylate Cleavage | Acid or Base | Carboxylic Acid Derivative |
Reduction | Carbonyl Reduction | Metal Hydrides | Alcohol Derivative |
Amidation | Ester Aminolysis | Primary or Secondary Amines | Amide Derivatives |
The compound has demonstrated particular utility in the synthesis of bioactive molecules, where the oxadiazole core serves as a bioisosteric replacement for other functional groups such as esters and amides. This bioisosteric relationship is particularly valuable in medicinal chemistry, where the oxadiazole ring can provide improved metabolic stability compared to more labile functional groups.
Contemporary research has highlighted the role of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate in the development of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthetic accessibility of this compound, combined with its functional group compatibility, makes it an attractive starting material for library synthesis and structure-activity relationship studies.
The significance of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate in organic synthesis research is further underscored by its incorporation into synthetic methodologies that employ modern techniques such as microwave-assisted synthesis and metal-catalyzed cross-coupling reactions. These advanced synthetic approaches have expanded the scope of transformations possible with this compound, enabling the efficient construction of complex molecular frameworks that would be challenging to access through conventional synthetic routes.